molecular formula C11H12ClNO2S B1627314 (2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride CAS No. 308103-39-1

(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride

Cat. No. B1627314
M. Wt: 257.74 g/mol
InChI Key: BWHHPPCCBSKMGN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride is a chemical compound that is commonly referred to as ABT-594. It is a potent analgesic agent that has been extensively studied for its potential use in pain management. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to play a key role in pain perception and modulation.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound and its derivatives have been extensively explored in organic synthesis. For example, the synthesis of benzo[b]thiophen derivatives analogous to tryptophan and alpha-methyltryptophan illustrates the compound's role in creating pharmacologically relevant structures (Chapman, Scrowston, & Westwood, 1969). Additionally, its use in the synthesis of 2-(2-Aryl)ethylbenzoic Acid through reactions involving o-cyanobenzyl chloride showcases its utility in generating complex organic molecules (Chen Fen-er, 2012).

Photophysical Studies

Research into benzo[a]phenoxazinium chlorides with substitutions related to the core structure of our compound has provided insights into the photophysical properties relevant for developing near-infrared (NIR) probes. These studies underline the potential applications in bioimaging and photodynamic therapy (Raju et al., 2016).

Coordination Chemistry

The chemical framework of "(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride" finds applications in coordination chemistry. Complexes involving tridentate ligands derived from this compound and metals like rhenium and technetium have been synthesized. These complexes are of interest due to their potential in radiopharmacy and imaging applications (Huy et al., 2008).

Anti-inflammatory Applications

The derivative 5-substituted benzo[b]thiophene has been evaluated for its anti-inflammatory properties. This demonstrates the compound's relevance in pharmacological research aiming at discovering new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial Activity

The reaction of 3-Cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with enaminonitriles has led to compounds with antimicrobial activities. This highlights another facet of research where the core structure is utilized to develop potential antimicrobial agents (Mohareb, Al-Omran, & Ho, 2002).

properties

IUPAC Name

(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.ClH/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHHPPCCBSKMGN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583784
Record name 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride

CAS RN

308103-39-1
Record name 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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